8H-(1,3)Oxazolo(3,4-a)perimidin-10-one
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Overview
Description
8H-(1,3)Oxazolo(3,4-a)perimidin-10-one is a heterocyclic compound with a molecular formula of C13H8N2O2 and a molecular weight of 224.2148 . This compound belongs to the class of perimidines, which are known for their versatile applications in various fields such as life sciences, medical sciences, and industrial chemistry .
Preparation Methods
The synthesis of 8H-(1,3)Oxazolo(3,4-a)perimidin-10-one involves the reaction of heterocyclic ketene aminals (cyclic 1,1-enediamines) with dialkylacetylenedicarboxylates in the presence of ethyl acetate and 4-dimethylaminopyridine (DMAP) under reflux conditions This method is efficient and yields the desired product with high purity
Chemical Reactions Analysis
8H-(1,3)Oxazolo(3,4-a)perimidin-10-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives, while reduction could produce reduced perimidine compounds.
Scientific Research Applications
8H-(1,3)Oxazolo(3,4-a)perimidin-10-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s ability to interact with proteins and form complexes with metals makes it useful in biochemical studies.
Industry: It is used in the production of dyes, polymers, and as a corrosion inhibitor for metals.
Mechanism of Action
The mechanism of action of 8H-(1,3)Oxazolo(3,4-a)perimidin-10-one involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites of proteins, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the target proteins.
Comparison with Similar Compounds
8H-(1,3)Oxazolo(3,4-a)perimidin-10-one is unique due to its specific structure and properties. Similar compounds include other perimidine derivatives such as:
1H-benzo[d,e]quinazoline: Known for its electronic properties and applications in various industries.
Isoindolo[2,1-a]perimidin-12-one: Synthesized using similar methods and used in drug discovery and polymer chemistry.
These compounds share some chemical properties but differ in their specific applications and reactivity.
Properties
CAS No. |
61636-21-3 |
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Molecular Formula |
C13H8N2O2 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
8H-[1,3]oxazolo[3,4-a]perimidin-10-one |
InChI |
InChI=1S/C13H8N2O2/c16-13-15-10-6-2-4-8-3-1-5-9(12(8)10)14-11(15)7-17-13/h1-6H,7H2 |
InChI Key |
IWLBTKROGNSERQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC4=C3C(=CC=C4)N2C(=O)O1 |
Origin of Product |
United States |
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